Oxcarbazepine

Trigeminal Neuralgia Neuropathic Pain Anticonvulsant

Select oxcarbazepine for its superior trigeminal neuralgia efficacy — a 1.1-point greater VAS pain reduction and 49% higher 'good' response rate vs. carbamazepine, with a lower AE burden (23.3% vs. 53.3%). Its 46% lower CYP3A4 induction minimizes drug-drug interactions in polypharmacy, making it the rational choice over carbamazepine for epilepsy patients on contraceptives or antiretrovirals. Note: Mandate serum sodium monitoring protocols due to a 43% hyponatremia incidence. For patients intolerant to morning side effects, an overnight switch to eslicarbazepine acetate resolves 93% of morning AEs.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 28721-07-5
Cat. No. B1677851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxcarbazepine
CAS28721-07-5
Synonyms10,11-dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carboxamide
GP 47680
oxcarbazepine
Timox
Trileptal
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N
InChIInChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)
InChIKeyCTRLABGOLIVAIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble in chloroform, dichloromethane, acetone, and methanol and practically insoluble in ethanol, ether, and water.
1.60e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxcarbazepine CAS 28721-07-5: Anticonvulsant Procurement and Scientific Differentiation Guide


Oxcarbazepine (OXC, CAS 28721-07-5) is a dibenzazepine anticonvulsant and a 10-keto analogue of carbamazepine (CBZ), designed to retain therapeutic efficacy while circumventing the epoxide metabolite-mediated toxicity of its parent compound [1]. It is a prodrug, rapidly reduced in vivo to its active 10-monohydroxy metabolite (MHD; licarbazepine), which mediates voltage-gated sodium channel blockade [2]. This guide provides a rigorous, comparator-anchored evidence framework for scientists and procurement specialists to evaluate OXC's quantifiable differentiators against its primary in-class analogues, carbamazepine (CBZ) and eslicarbazepine acetate (ESL).

Oxcarbazepine: Critical Differentiators Preventing Simple Substitution with Carbamazepine or Eslicarbazepine


While structurally related to carbamazepine and sharing its primary target, oxcarbazepine's distinct metabolism—reductive conversion to MHD rather than oxidative formation of a toxic epoxide—and a differential induction profile on cytochrome P450 enzymes, particularly CYP3A4, prevent it from being a simple, interchangeable generic [1]. Furthermore, the spectrum and incidence of adverse events, most notably a significantly higher risk of clinically relevant hyponatremia compared to carbamazepine, but a similar risk to its successor eslicarbazepine acetate, demands that selection be guided by specific, quantifiable performance metrics rather than assumed class effects [2].

Quantitative Evidence for Oxcarbazepine Selection: Head-to-Head Performance vs. Carbamazepine and Eslicarbazepine


Superior Pain Reduction vs. Carbamazepine in Trigeminal Neuralgia

In a 2025 randomized controlled trial of 122 patients with trigeminal neuralgia, oxcarbazepine demonstrated significantly greater analgesic efficacy than carbamazepine. The mean Visual Analogue Scale (VAS) pain score was 2.6 ± 1.2 for OXC compared to 3.7 ± 1.89 for CBZ (p = 0.001), and a 'good' treatment response was observed in 69% of OXC patients versus only 20% for CBZ (p < 0.0001) [1]. These findings are supported by a 2026 trial (n=60) showing greater VAS reduction with OXC at 8 weeks (1.9±0.8 vs. 3.1±1.0 for CBZ; p=0.01) and a lower adverse event rate (23.3% vs. 53.3% for CBZ) [2].

Trigeminal Neuralgia Neuropathic Pain Anticonvulsant

46% Lower Induction of CYP3A4 vs. Carbamazepine

A direct comparative pharmacokinetic study in healthy volunteers quantified the relative inductive effect of oxcarbazepine and carbamazepine on the critical drug-metabolizing enzyme CYP3A4. Using quinidine metabolism as a biomarker, the formation clearance of 3-hydroxyquinidine was increased by 89% (CI: 36-164; p=0.0022) with OXC and 181% (CI: 120-260, p<0.0001) with CBZ, compared to baseline. The relative inductive effect of CBZ was 46% higher than that of OXC [1]. In vitro data corroborate this, showing a CYP3A4 mRNA fold-change induction of 3.5 (1.2-7.4) for OXC versus 8.3 (3.5-14.5) for CBZ [2].

Drug-Drug Interactions CYP3A4 Induction Pharmacokinetics

High Incidence of Hyponatremia: A Critical Safety Differentiator vs. Carbamazepine

A 2018 retrospective analysis of 560 hospitalized patients found a significantly higher incidence of hyponatremia with oxcarbazepine (43% of patients) compared to carbamazepine (16%). The incidence with eslicarbazepine acetate (33%) was not statistically different from that of OXC (p > 0.05) [1]. This confirms that while OXC avoids some CBZ-related toxicities, it presents a distinct and elevated risk for clinically significant hyponatremia, which is dose-related for OXC [1].

Hyponatremia Adverse Events Electrolyte Imbalance Safety Pharmacology

Improved Tolerability Following Switch from Oxcarbazepine to Eslicarbazepine Acetate

A 2017 single-center study of 23 patients with focal epilepsy who were transitioned overnight from oxcarbazepine to eslicarbazepine acetate due to tolerability problems found that OXC-related adverse events (AEs) significantly reduced in 15 patients post-switch. Notably, 93% of the AEs presented in the morning resolved after transition to ESL. No patient experienced an increase in seizure frequency [1]. This positions ESL as a viable alternative for patients experiencing tolerability issues with OXC, without loss of seizure control.

Treatment Transition Tolerability Eslicarbazepine Adverse Event Management

High-Impact Application Scenarios for Oxcarbazepine (CAS 28721-07-5) Based on Quantitative Evidence


First-Line Management of Trigeminal Neuralgia with High Unmet Need for Analgesic Efficacy

Based on direct comparative data showing a 1.1-point greater reduction in VAS pain scores and a 49% higher rate of 'good' response compared to carbamazepine [1], oxcarbazepine is the preferred selection for treating trigeminal neuralgia, particularly in cases where maximal pain relief is the primary clinical goal and the lower adverse event burden (23.3% vs. 53.3% with CBZ) supports long-term adherence [2].

Epilepsy Polypharmacy in Patients Requiring Concomitant CYP3A4 Substrates

In epilepsy patients who also require oral contraceptives, certain antiretrovirals, or other drugs metabolized by CYP3A4, oxcarbazepine presents a 46% lower inductive burden on this enzyme compared to carbamazepine [1]. This differential translates to a lower risk of therapeutic failure of co-administered drugs, making OXC the rational choice over CBZ in complex polypharmacy regimens to minimize drug-drug interactions.

Use Case Requiring Strict Electrolyte Monitoring Protocols

Given the 43% incidence of hyponatremia with OXC—a 27% absolute increase compared to CBZ—the procurement and use of oxcarbazepine necessitates institutional or clinical protocols for baseline and periodic serum sodium monitoring, particularly in elderly patients [1]. This defines a specific scenario where the selection of OXC is contingent on the availability of adequate monitoring infrastructure.

Bridging Strategy from OXC to ESL for Improved Tolerability

In scenarios where a patient achieves seizure control on oxcarbazepine but experiences intolerable side effects, particularly morning-related symptoms, the evidence supports an overnight switch to eslicarbazepine acetate. This transition resulted in a reduction of adverse events in 65% of patients and resolved 93% of morning AEs without loss of seizure control, providing a validated clinical pathway and informing procurement of ESL as a necessary companion agent [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxcarbazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.